7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

Catalog No.
S857709
CAS No.
89418-10-0
M.F
C6H6N4O
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

CAS Number

89418-10-0

Product Name

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

IUPAC Name

7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11)

InChI Key

QSGSNGVHVWEZRN-UHFFFAOYSA-N

SMILES

C1=C2NC(=O)C=C(N2N=C1)N

Canonical SMILES

C1=C2NC(=O)C=C(N2N=C1)N
  • Antitumor agents: Some derivatives of pyrazolo[1,5-a]pyrimidines have exhibited promising antitumor activity ().
  • Antiviral agents: Research has explored the potential of pyrazolo[1,5-a]pyrimidine derivatives as antiviral agents, including against HIV ().
  • Other biological activities: Studies suggest pyrazolo[1,5-a]pyrimidine derivatives may have α-glucosidase inhibitory activity, potentially useful for managing diabetes ().

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. It features an amino group at the 7-position and a hydroxyl group at the 5-position, contributing to its unique chemical properties. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines that have garnered attention for their diverse biological activities and potential therapeutic applications.

There is no current information available on the mechanism of action of this compound.

  • No data is available on the safety or hazards associated with 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol. Due to the presence of amine and hydroxyl groups, it's advisable to handle with care following general laboratory safety protocols for unknown compounds.

The chemical reactivity of 7-aminopyrazolo[1,5-a]pyrimidin-5-ol is primarily attributed to its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The amino group at position 7 can participate in nucleophilic aromatic substitution reactions, allowing for the functionalization of the compound at positions 5 and 7.
  • Cyclocondensation: The compound can be synthesized through cyclocondensation reactions involving 3-amino-pyrazoles and β-dicarbonyl compounds, facilitating structural modifications at various positions on the ring system .
  • Functionalization: The hydroxyl group can undergo further reactions such as etherification or esterification, enhancing its versatility in synthetic chemistry .

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol exhibits significant biological activity, particularly as an antiviral agent. Research has demonstrated its efficacy against hepatitis C virus (HCV), where it acts by inhibiting viral replication in cell culture systems . Additionally, derivatives of this compound have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in cancer progression .

Several synthetic methods have been developed for the preparation of 7-aminopyrazolo[1,5-a]pyrimidin-5-ol:

  • Cyclocondensation Reactions: The most common method involves the reaction of 3-amino-pyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This approach allows for versatile modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine core .
  • Solvent-Free Methods: Recent advancements include solvent-free synthesis techniques that enhance yield and reduce environmental impact. For instance, heating reactants in pyridine has been shown to produce desired derivatives efficiently .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been reported to significantly improve reaction times and yields for various pyrazolo[1,5-a]pyrimidine derivatives .

The applications of 7-aminopyrazolo[1,5-a]pyrimidin-5-ol extend across several fields:

  • Pharmaceuticals: Its antiviral properties make it a candidate for developing treatments against viral infections like HCV.
  • Cancer Research: Due to its ability to inhibit CDKs, it is being explored as a potential anticancer agent.
  • Fluorescent Probes: The compound's structural properties allow it to be modified into fluorescent probes for biological imaging applications .

Studies on the interactions of 7-aminopyrazolo[1,5-a]pyrimidin-5-ol with biological targets reveal insights into its mechanism of action. For example:

  • HCV Inhibition: Interaction studies have shown that this compound binds effectively to viral proteins, disrupting their function and inhibiting replication cycles in infected cells .
  • CDK Inhibition: Structural analysis indicates that derivatives can selectively inhibit various CDKs, suggesting a targeted approach for cancer therapy development .

Several compounds share structural similarities with 7-aminopyrazolo[1,5-a]pyrimidin-5-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-Amino-3-methylpyrazolo[1,5-a]pyrimidin-5-olMethyl group at position 3Enhanced lipophilicity may improve bioavailability
4-Amino-pyrazolo[1,5-a]pyrimidineAmino group at position 4Different biological activity profile
6-Aminopyrazolo[1,5-a]pyrimidinAmino group at position 6Potentially different interaction dynamics
Pyrazolo[1,5-a]pyrimidin derivativesVarious substitutions at multiple positionsBroad spectrum of biological activities

The uniqueness of 7-aminopyrazolo[1,5-a]pyrimidin-5-ol lies in its specific combination of functional groups that confer distinct biological activities and synthetic versatility compared to its analogs.

XLogP3

-0.8

Dates

Last modified: 08-16-2023

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